Pyrazinamide-15N,d3

Descripción general

Descripción

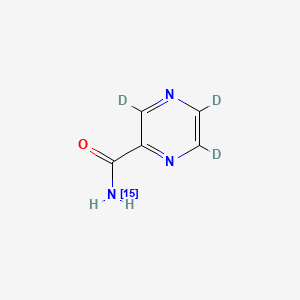

Pyrazinamide-15N,d3 (CAS: 1246817-81-1) is a stable isotope-labeled analog of pyrazinamide, a first-line anti-tuberculosis (TB) drug. Its molecular formula is C5H2D3N215NO (molecular weight: 127.12 g/mol), featuring dual isotopic substitutions: a 15N atom in the amide group and three deuterium (D) atoms in the pyrazine ring (SMILES: [2H]c1nc([2H])c(nc1[2H])C(=O)[15NH2]) . It is synthesized for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring precise pharmacokinetic and pharmacodynamic profiling of pyrazinamide in biological matrices like plasma, breast milk, and tissue homogenates .

Key properties include:

Métodos De Preparación

Structural Basis for Isotopic Labeling

The synthesis of Pyrazinamide-15N,d3 requires targeted isotopic substitution while preserving the core pyrazine scaffold. Key structural features include:

-

Deuterium positions : Three deuterium atoms at the 3, 5, and 6 positions of the pyrazine ring .

-

¹⁵N labeling : The carboxamide group (-C(=O)¹⁵NH₂) incorporates a nitrogen-15 isotope .

These modifications necessitate specialized synthetic approaches to ensure isotopic purity and positional accuracy.

Synthetic Routes for Deuterium Incorporation

Deuterium integration into the pyrazine ring is achieved through two primary methods:

Deuterated Starting Materials

The pyrazine core is constructed using deuterium-enriched precursors. For example:

-

3-Chloro-pyrazine-2-carbonitrile-d₃ : Synthesized via condensation of deuterated 1,2-diamines or deuterated diketones under acidic conditions .

-

Selective H-D exchange : Post-synthesis deuterium substitution at positions 3, 5, and 6 using deuterated solvents (e.g., D₂O) under catalytic conditions, though this method risks non-specific labeling .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for deuterium-sensitive intermediates. A typical protocol involves:

-

Reacting 3-chloro-pyrazine-2-carbonitrile-d₃ with deuterated benzylamines in methanol under microwave conditions (140°C, 30 min) .

Nitrogen-15 Labeling Strategies

The ¹⁵N label is introduced during carboxamide formation:

Hydrolysis of Nitrile Precursors

-

Partial hydrolysis : 3-Chloro-pyrazine-2-carbonitrile-d₃ is treated with ¹⁵NH₃ under controlled pH (8–9) and temperature (60–80°C) .

Alternative Routes

-

Enzymatic amidation : Use of nitrile hydratase enzymes with ¹⁵NH₃, though scalability remains challenging .

Integrated Synthesis Protocol

A consolidated method for this compound preparation combines deuterium and ¹⁵N labeling:

-

Step 1 : Synthesize 3-chloro-pyrazine-2-carbonitrile-d₃ via deuterated precursor condensation.

-

Step 2 : Microwave-assisted reaction with ¹⁵NH₃ in methanol, yielding 3-chloro-pyrazine-2-carboxamide-15N,d3.

-

Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane) .

Key Parameters :

| Parameter | Value |

|---|---|

| Reaction Temperature | 140°C |

| Time | 30 min (microwave) |

| Yield | 70% |

| Purity (HPLC) | >99% |

Analytical Characterization

Post-synthesis validation ensures isotopic and chemical integrity:

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy

Challenges and Optimization

Análisis De Reacciones Químicas

Types of Reactions: Pyrazinamide-15N,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinoic acid, while reduction can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

Overview

Pharmacokinetic studies involving Pyrazinamide-15N,d3 focus on understanding the absorption, distribution, metabolism, and excretion of pyrazinamide in biological systems. The isotope labeling allows researchers to trace the compound's metabolic pathways and interactions within the body.

Case Study: Dosing Variability

A significant study analyzed pyrazinamide pharmacokinetics in a diverse population, revealing a sevenfold variability in drug exposure (151–1,053 mg·h/L) among 2,255 participants. This study emphasized the importance of optimizing dosing strategies to enhance efficacy while minimizing toxicity during TB treatment .

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value Range |

|---|---|

| Exposure Variability | 151–1,053 mg·h/L |

| Therapeutic Window | 231–355 mg·h/L |

| Optimal Flat Dose | 1,000 mg/d |

Overview

This compound is instrumental in elucidating the mechanisms through which pyrazinamide exerts its antibacterial effects against Mycobacterium tuberculosis. The labeling enables researchers to differentiate between the parent compound and its active metabolite, pyrazinoic acid.

Case Study: Host-Mediated Bioactivation

Research demonstrated that pyrazinamide undergoes significant host-mediated conversion to pyrazinoic acid in TB patients. The study highlighted that this conversion is essential for the drug's efficacy, as pyrazinoic acid exhibits superior potency compared to pyrazinamide itself .

Table 2: Comparison of Pyrazinamide and Pyrazinoic Acid Activity

| Compound | In Vitro Potency | Mechanism of Action |

|---|---|---|

| Pyrazinamide | Moderate | Inhibits fatty acid synthesis |

| Pyrazinoic Acid | High | Interferes with bacterial metabolism more effectively |

Overview

In microbiological studies, this compound is used to investigate the dynamics of M. tuberculosis under various conditions. This includes studying how different environments affect drug accumulation and efficacy.

Case Study: Intracellular Localization

A study showed that pyrazinamide accumulates heterogeneously among individual bacteria within host cells. The research utilized labeled pyrazinamide to track its distribution and demonstrated that its efficacy is maximized when it is converted to its active form within the bacteria .

Table 3: Accumulation of this compound in Bacteria

| Condition | Accumulation Level |

|---|---|

| Intracellular Environment | High |

| Host Cell Cytosol | Low |

Overview

The use of this compound extends beyond laboratory studies into clinical settings where understanding drug behavior can lead to improved treatment regimens for TB.

Case Study: Treatment Efficacy

A clinical trial assessed the impact of optimized dosing strategies on treatment outcomes for TB patients. Results indicated that a flat dosing regimen could enhance therapeutic outcomes compared to traditional weight-banded dosing .

Table 4: Treatment Outcomes Based on Dosing Strategies

| Dosing Strategy | Cure Rate (%) |

|---|---|

| Weight-Banded | 86 |

| Flat Dose (1,000 mg/d) | 95 |

Mecanismo De Acción

Pyrazinamide-15N,d3 exerts its effects by diffusing into active Mycobacterium tuberculosis cells that express the enzyme pyrazinamidase. This enzyme converts this compound to its active form, pyrazinoic acid. Pyrazinoic acid interferes with fatty acid synthase I, disrupting the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication . The accumulation of pyrazinoic acid within the bacterial cells leads to their death under acidic conditions .

Comparación Con Compuestos Similares

Pyrazinamide-15N,d3 belongs to a class of deuterated and 15N-labeled internal standards used in anti-TB drug assays. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Related Isotope-Labeled Standards

Key Findings from Comparative Studies

Isotopic Labeling Strategy: this compound combines 15N and deuterium substitutions, providing a distinct mass shift (+4 Da) compared to unlabeled pyrazinamide. This dual labeling minimizes interference from endogenous metabolites or matrix components in LC-MS/MS assays, unlike singly labeled analogs like isoniazid-d4 or ethambutol-d4 . In contrast, pyrazinecarboxylic acid-D3 (a pyrazinamide metabolite) uses only deuterium substitution, which may result in chromatographic co-elution with endogenous isomers .

Analytical Performance: this compound demonstrates superior recovery (85–95%) in human plasma and tissue homogenates compared to rifabutin-d7 (75–80%), attributed to its optimized solubility in acetonitrile:methanol (1:1) precipitation solvents . Its isotopic purity (99.5%) exceeds that of rifabutin-d7 (97.2%), reducing the risk of isotopic cross-talk in multi-analyte panels .

Synthesis and Cost: The synthesis of 15N-labeled compounds (e.g., this compound) typically involves reactions with Na15NO2 or 15N-labeled diazo-transfer reagents, which are costlier than deuterium-only labeling methods . Deuterated analogs like isoniazid-d4 are more economical but offer less specificity in high-resolution MS platforms .

Critical Notes and Limitations

- Matrix Effects : While this compound mitigates ion suppression in plasma, its performance in lipid-rich matrices (e.g., breast milk) requires additional validation .

- Alternative Standards : Pyrazinecarboxylic acid-D3 is occasionally used as an IS for pyrazinamide metabolites but lacks regulatory validation compared to this compound .

Actividad Biológica

Pyrazinamide-15N,d3 is a stable isotope-labeled analog of pyrazinamide, a critical first-line antituberculosis drug. This compound incorporates three deuterium atoms and one nitrogen-15 atom, which enhances its utility in biological research, particularly in the study of tuberculosis (TB) treatment dynamics. The unique isotopic labeling allows for precise tracking of the compound's metabolic pathways and pharmacokinetics in biological systems.

This compound is converted into its active form, pyrazinoic acid (POA) , by the enzyme pyrazinamidase present in Mycobacterium tuberculosis. This conversion is crucial as POA disrupts fatty acid synthesis by inhibiting fatty acid synthase I, which is essential for the bacterium's growth and replication . The following table summarizes the mechanisms involved:

| Compound | Active Form | Mechanism |

|---|---|---|

| This compound | Pyrazinoic Acid | Inhibits fatty acid synthase I in M. tuberculosis |

| Pyrazinamide | Pyrazinoic Acid | Same as above, but requires conversion by bacterial enzyme |

| Isoniazid | Active Metabolite | Inhibits mycolic acid synthesis |

| Rifampin | Active Metabolite | Inhibits bacterial RNA synthesis |

Pharmacokinetics

Research indicates that pyrazinamide exhibits good oral bioavailability, with significant absorption and distribution characteristics. The pharmacokinetics of this compound have been studied to understand its behavior in various biological contexts:

- Absorption : Rapid absorption post-administration.

- Distribution : Effective penetration into lung tissues and granulomas where TB bacteria reside.

- Metabolism : Primarily occurs via host-mediated conversion to POA, which then exerts antimicrobial effects against dormant bacterial populations .

Case Studies

-

Host-Mediated Bioactivation :

A study demonstrated that pyrazinamide is converted to POA in TB patients, highlighting the role of host metabolism in enhancing drug efficacy. This conversion was shown to significantly improve the drug's activity against M. tuberculosis in acidic environments typical of infected tissues . -

Comparative Efficacy Studies :

In vitro studies revealed that POA is often more potent than pyrazinamide, with minimum inhibitory concentrations (MICs) varying widely depending on environmental conditions such as pH. For instance, at acidic pH levels (5.5 to 6.0), POA demonstrated superior potency compared to pyrazinamide .

Research Findings

Recent findings emphasize the importance of understanding the biological activity of this compound and its metabolites:

- In Vitro Potency : Studies show that POA can be up to 8-fold more potent than pyrazinamide under certain conditions, indicating the necessity for further research into its therapeutic implications .

- Resistance Patterns : The emergence of resistance in M. tuberculosis has been linked to mutations in the pncA gene, which encodes the enzyme responsible for converting pyrazinamide to POA. Understanding these patterns is crucial for developing effective treatment regimens .

Summary of Biological Activity

The biological activity of this compound underscores its significance as both a therapeutic agent and a research tool:

- Role in TB Treatment : It shortens treatment duration from 9–12 months to approximately 6 months, particularly effective against dormant bacteria.

- Research Applications : Its isotopic labeling facilitates detailed studies on drug metabolism and pharmacokinetics, providing insights into improving TB therapies.

Q & A

Q. Basic: What synthetic and analytical methods are recommended for the preparation and characterization of Pyrazinamide-<sup>15</sup>N,d3?

Pyrazinamide-<sup>15</sup>N,d3 is typically synthesized via isotopic labeling of pyrazinamide using <sup>15</sup>N-enriched precursors and deuterated reagents. Key steps include:

- Synthesis : Employing [3+2] or [3+3] cycloaddition reactions with isotopically labeled reagents to introduce <sup>15</sup>N and deuterium atoms .

- Characterization : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify isotopic purity and structural integrity. For quantitative analysis, LC-MS/MS with deuterated internal standards is preferred to minimize matrix effects .

Q. Basic: How is Pyrazinamide-<sup>15</sup>N,d3 utilized as an internal standard in pharmacokinetic studies?

Pyrazinamide-<sup>15</sup>N,d3 serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays to correct for variability during sample preparation and ionization. Methodological steps include:

- Sample Preparation : Protein precipitation using acetonitrile:methanol (1:1) with SIL-IS spiked into plasma or tissue homogenates .

- Calibration Curves : Co-elute the analyte with SIL-IS to ensure retention time alignment and quantify via peak area ratios .

- Validation : Assess precision, accuracy, and recovery rates per FDA/ICH guidelines, ensuring linearity across physiological concentration ranges (e.g., 0.1–10 µg/mL) .

Q. Advanced: What experimental design considerations are critical for studying Pyrazinamide-<sup>15</sup>N,d3 in heterogeneous tissue models?

In tuberculosis research, lung granuloma heterogeneity in murine models introduces variability. Key strategies include:

- Tissue Sampling : Segment lungs into granuloma and uninvolved tissue, homogenize separately in PBS (1:5 w/v) with zirconium oxide beads .

- Data Normalization : Normalize drug concentrations to tissue weight and internal standard recovery to account for matrix effects .

- Statistical Models : Use mixed-effects models to address inter-granuloma variability, ensuring power analysis justifies sample size (e.g., ≥6 mice/group) .

Q. Advanced: How can researchers resolve contradictions in Pyrazinamide-<sup>15</sup>N,d3 stability data under varying pH conditions?

Conflicting stability profiles may arise from methodological differences. To address this:

- Controlled Experiments : Replicate stability tests under standardized pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) and temperature (37°C) .

- Degradation Analysis : Monitor parent compound decay and metabolite formation (e.g., pyrazinoic acid) via LC-MS/MS, using deuterated analogs (e.g., pyrazinecarboxylic acid-D3) for quantification .

- Meta-Analysis : Compare results across studies using FINER criteria (Feasibility, Novelty, Ethics, Relevance) to identify protocol inconsistencies .

Q. Advanced: What methodologies validate the absence of isotopic cross-talk in multiplexed assays using Pyrazinamide-<sup>15</sup>N,d3?

Isotopic cross-talk between labeled and unlabeled species can skew results. Validation steps involve:

- Chromatographic Separation : Optimize LC gradients to resolve Pyrazinamide-<sup>15</sup>N,d3 from endogenous analogs, ensuring baseline separation .

- MS/MS Specificity : Use multiple reaction monitoring (MRM) transitions unique to the labeled compound (e.g., m/z 129→111 for Pyrazinamide-<sup>15</sup>N,d3 vs. m/z 123→106 for unlabeled) .

- Cross-Validation : Spike unlabeled pyrazinamide into SIL-IS-containing samples to confirm no signal interference .

Q. Advanced: How can researchers optimize Pyrazinamide-<sup>15</sup>N,d3 stability in long-term storage for multi-site studies?

Stability under diverse storage conditions is critical for reproducibility:

- Temperature Studies : Compare degradation rates at −80°C (recommended) vs. −20°C over 6–12 months, using ANOVA to assess significance .

- Matrix Effects : Test stability in plasma vs. buffer; add stabilizers (e.g., 0.1% formic acid) to inhibit hydrolysis .

- Inter-Lab Validation : Distribute aliquots to partner labs for parallel stability testing, harmonizing protocols via SOPs .

Q. Advanced: What computational tools aid in modeling the pharmacokinetic-pharmacodynamic (PK-PD) profile of Pyrazinamide-<sup>15</sup>N,d3?

Mechanistic PK-PD models enhance dose optimization:

- Software : Use NONMEM or Monolix for population PK modeling, incorporating covariates like tissue heterogeneity .

- Parameter Estimation : Fit time-kill curves to Hill equations, leveraging Bayesian priors from historical pyrazinamide data .

- Validation : Cross-validate against in vivo efficacy data in murine TB models, using Akaike Information Criterion (AIC) for model selection .

Propiedades

IUPAC Name |

3,5,6-trideuteriopyrazine-2-(15N)carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHBUMCGVEMRF-GTNCALAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676121 | |

| Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-81-1 | |

| Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.